N-(1H-benzimidazol-4-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide
Description
N-(1H-benzimidazol-4-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide is a heterocyclic compound that features a benzimidazole ring fused with a pyridine ring and a pyrrolidine moiety. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
Properties
IUPAC Name |
N-(1H-benzimidazol-4-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(21-14-5-3-4-13-16(14)20-11-19-13)12-6-7-15(18-10-12)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTGBCJRGRLPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-4-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The pyridine ring is introduced through a nucleophilic substitution reaction, and the pyrrolidine moiety is added via a reductive amination process . The reaction conditions often include the use of catalysts such as iodobenzene and oxidizing agents like m-CPBA to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-4-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-CPBA, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and the presence of catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
N-(1H-benzimidazol-4-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-4-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound may also interfere with DNA synthesis and repair, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as albendazole, mebendazole, and thiabendazole . These compounds share the benzimidazole core but differ in their substituents and overall structure.
Uniqueness
N-(1H-benzimidazol-4-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide is unique due to its combination of a benzimidazole ring with a pyridine and pyrrolidine moiety. This unique structure imparts distinct pharmacological properties and enhances its potential for diverse applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
